Dimethandrolone, also known as 7α,11β-dimethyl-19-nortestosterone, is a synthetic androgen that has garnered attention for its potential therapeutic applications in hormonal therapies for men. It is classified as a potent androgen and is being investigated for its use in male contraceptive methods and hormone replacement therapies. Dimethandrolone is notable for its dual action as both an androgen and a progestin, which may provide unique benefits in reproductive health.
Dimethandrolone is derived from testosterone and belongs to the class of compounds known as 19-nortestosterone derivatives. This classification includes various synthetic androgens that have been modified to enhance their anabolic properties while reducing androgenic side effects. Dimethandrolone's structure allows it to bind effectively to androgen receptors, making it a candidate for both anabolic and contraceptive applications .
The synthesis of Dimethandrolone involves several chemical reactions that modify the testosterone backbone. Key steps include:
The synthesis typically utilizes starting materials derived from steroid precursors, employing reagents that facilitate the introduction of functional groups while maintaining the integrity of the steroid nucleus. The processes are carried out under controlled conditions to optimize yield and purity.
Dimethandrolone has a complex steroidal structure characterized by:
The compound's three-dimensional conformation allows it to interact effectively with androgen receptors, which is crucial for its biological activity. Structural analysis through techniques like nuclear magnetic resonance spectroscopy confirms the presence of the methyl groups and their stereochemistry .
Dimethandrolone can undergo various chemical reactions typical of steroid compounds, including:
The stability of Dimethandrolone under physiological conditions allows it to maintain its efficacy during metabolic processes, which is advantageous for therapeutic applications.
Dimethandrolone exerts its effects primarily through binding to androgen receptors in target tissues, leading to:
Data from pharmacological studies indicate that Dimethandrolone can effectively suppress endogenous testosterone levels while providing exogenous androgenic effects.
Relevant analyses demonstrate that Dimethandrolone maintains its structural integrity during storage and handling, which is critical for research and therapeutic use .
Dimethandrolone is being explored for various scientific uses:
Ongoing studies aim to further elucidate its safety profile and efficacy in these applications, paving the way for potential clinical adoption.
Dimethandrolone (DMA), systematically named 7α,11β-dimethyl-19-nortestosterone, is a synthetic steroid derived from the estrane backbone (gonane nucleus without the C19 methyl group). Its core structure retains the characteristic 4-en-3-one configuration in ring A, essential for androgen receptor binding [2] [5]. The strategic additions of two methyl groups differentiate DMA from classical 19-nortestosterone derivatives:
These modifications yield a molecule with dual pharmacological activities: potent androgen receptor (AR) agonism (EC₅₀ = 1.7 nM) and progesterone receptor (PR) agonism (EC₅₀ = 3.4 nM) [2] [7]. Unlike testosterone, DMA shows no affinity for estrogen receptors or sex hormone-binding globulin (SHBG), streamlining its biological effects [5] [9].
Table 1: Core Structural Features of Dimethandrolone
Backbone | Modifications | Functional Consequences |
---|---|---|
19-Nortestosterone derivative | 7α-methyl group | Blocks 5α-reduction; reduces androgenic side effects |
Δ⁴-3-ketone configuration | 11β-methyl group | Prevents aromatization; enhances AR binding |
Estrane nucleus (C18 steroid) | 17β-hydroxyl group | Enables esterification (e.g., undecanoate prodrug) |
DMAU is the C17β-undecanoate ester of dimethandrolone, synthesized via esterification with undecanoic acid. This prodrug design overcomes DMA’s poor oral bioavailability (<5%) due to extensive first-pass metabolism [3] [7]. Key attributes include:
Crucially, DMAU’s metabolism involves UGT2B17-mediated glucuronidation in the intestine and liver. Genetic polymorphism in UGT2B17 (20%–80% gene deletion frequency) contributes to interindividual variability in DMA bioavailability, as demonstrated by >200-fold higher glucuronidation rates in UGT2B17-expressing intestinal microsomes [3].
Table 2: Pharmacokinetic Properties of DMAU Prodrug
Property | DMAU | Active Metabolite (DMA) |
---|---|---|
Molecular formula | C₃₁H₅₀O₃ | C₂₀H₃₀O₂ |
Molecular weight | 470.7 g/mol | 302.5 g/mol |
Primary metabolic pathway | Hydrolysis → DMA | UGT2B17 glucuronidation → DMA-G |
Key delivery innovation | SEDDS formulation increases intestinal absorption | N/A |
DMAU belongs to a class of 7α/11β-modified 19-nortestosterone analogs developed for male contraception. Contrasts with key derivatives are highlighted below:
Exhibits similar AR potency but higher risk of hepatotoxicity in preclinical models due to unmodified C11 position [2] [5].
11β-Methyl-19-nortestosterone (11β-MNT):
DMAU’s dual structural modifications confer unique advantages:
Table 3: Comparative Analysis of 19-Nortestosterone Derivatives
Compound | Key Modifications | 5α-Reductase Substrate? | Aromatization Potential |
---|---|---|---|
Dimethandrolone (DMA) | 7α-methyl, 11β-methyl | No | None |
Trestolone | 7α-methyl | No | Low |
11β-MNT | 11β-methyl | Yes | None |
Nandrolone | None | Yes | Moderate |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6